molecular formula C6H11ClO2 B8710182 2-(chloromethyl)-1,3-dioxepane CAS No. 54237-96-6

2-(chloromethyl)-1,3-dioxepane

Cat. No.: B8710182
CAS No.: 54237-96-6
M. Wt: 150.60 g/mol
InChI Key: GQAZYCCUYVVQCF-UHFFFAOYSA-N
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Description

2-(chloromethyl)-1,3-dioxepane: is an organic compound with the molecular formula C6H11ClO2 and a molecular weight of 150.6 g/mol It is a cyclic ether with a chloromethyl group attached to the second carbon of the dioxepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

2-(chloromethyl)-1,3-dioxepane can be synthesized through the reaction of 1,4-butanediol with chloroacetaldehyde in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dioxepane ring.

Industrial Production Methods:

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions:

2-(chloromethyl)-1,3-dioxepane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of alcohols or other reduced products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically carried out in polar solvents under mild conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Products include azides, thiocyanates, and other substituted derivatives.

    Oxidation Reactions: Products include oxides and other oxidized derivatives.

    Reduction Reactions: Products include alcohols and other reduced derivatives.

Scientific Research Applications

2-(chloromethyl)-1,3-dioxepane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-1,3-dioxepane involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or electrophile.

Comparison with Similar Compounds

    2-Chloromethyl-1,3-dioxolane: Similar in structure but with a five-membered ring instead of a six-membered ring.

    2-Methylene-1,3-dioxepane: Similar in structure but with a methylene group instead of a chloromethyl group.

Comparison:

2-(chloromethyl)-1,3-dioxepane is unique due to its six-membered ring structure and the presence of a chloromethyl group, which imparts distinct reactivity compared to its analogs. The six-membered ring provides greater stability and different chemical properties compared to the five-membered ring in 2-chloromethyl-1,3-dioxolane . The chloromethyl group offers different reactivity compared to the methylene group in 2-methylene-1,3-dioxepane .

Properties

CAS No.

54237-96-6

Molecular Formula

C6H11ClO2

Molecular Weight

150.60 g/mol

IUPAC Name

2-(chloromethyl)-1,3-dioxepane

InChI

InChI=1S/C6H11ClO2/c7-5-6-8-3-1-2-4-9-6/h6H,1-5H2

InChI Key

GQAZYCCUYVVQCF-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(OC1)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

500 gms of chloroacetaldehyde dimethyl acetal (Aldrich catalog no C1940-6), 360 gms of 1,4-butanediol (Aldrich catalog no. 88,480 7) and 10 gms of Dowex 50 resin (Aldrich catalog No. 21,749-2) were placed in a 1000 ml, 3-neck round bottom flask equipped with a thermometer, a mechanical stirrer, a 8 inch Pen State column, and a distillation head. The mixture was heated to 115° C. under nitrogen blanket and methanol was removed continuously and the amount collected was measured by weigh up. The reaction was monitored by analyzing samples taken from the distillate in a Gas Chromatograph with a dimethyl silicon column in the temperature range of 50° C. to 250° C. The reaction was stopped when the stoichiometric amount of methanol was collected. The crude reaction mixture was filtered to remove the ion exchange resin. The product 2-chloromethyl 1,3-dioxepane was isolated from the crude mixture by fractional distillation in an Oldershaw column under partial vacuum. The fraction boiling at 105° C. at 55 mm of Hg was collected. The structure was confirmed by elemental analysis and proton NMR. Elemental analysis: C-47.2 percent (48 percent calculated), H=7.58 percent (7.33 percent calculated), 0=22.64 percent (21.34 percent calculated), C1=22.57 percent (23.3 percent calculated). Proton NMR:1.71-1.34 ppm multiplet (--OCH2CH2CH2CH2O--), 3.46-3.48 ppm doublet (--CH2Cl), 3.66-2.96 ppm 2 sets of triplets (--OCH2 ; 2 sets, 4 protons), 4.83-4.87 ppm triplet (C1CH2CH(O)2).
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360 g
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Pen
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